3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(oxolan-2-yl)methyl]propanamide
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one core. Key structural features include:
- 5-oxo group: Enhances hydrogen-bonding capacity, critical for receptor binding .
- Propanamide side chain: The N-[(oxolan-2-yl)methyl] substituent adds conformational flexibility and polar surface area, improving solubility compared to alkyl or arylalkyl analogs .
Synthetic routes for related triazoloquinazolinones involve cyclization of hydrazinylquinazolinones with carbonyl reagents (e.g., diethyl oxalate) followed by alkylation or benzylation at position 4 . Modifications to the propanamide side chain are achieved via nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3/c25-17-9-7-16(8-10-17)15-29-23(32)19-5-1-2-6-20(19)30-21(27-28-24(29)30)11-12-22(31)26-14-18-4-3-13-33-18/h1-2,5-10,18H,3-4,11-15H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIYJALKMRDHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(oxolan-2-yl)methyl]propanamide (CAS Number: 902922-99-0) belongs to a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 507.0 g/mol. The structure includes a triazoloquinazoline core, which is known for its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 507.0 g/mol |
| CAS Number | 902922-99-0 |
Anticancer Activity
Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:
- Mechanism of Action : The compound acts by inhibiting key signaling pathways involved in cancer progression, particularly targeting the Platelet-Derived Growth Factor (PDGF) receptor and Aurora kinases. Studies have shown that related quinazoline derivatives exhibit potent activity against multiple tumor types, including lung (A549), breast (MCF7), and leukemia cell lines .
- Case Studies : A study reported that derivatives similar to this compound showed cytotoxic effects with IC50 values in the micromolar range against various cancer cell lines. For example, compounds with similar structures demonstrated high selectivity and potency against A549 cells with IC50 values as low as 0.5 μM .
Antimicrobial Activity
The triazoloquinazoline framework has also been investigated for its antimicrobial properties:
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, the compound may possess anti-inflammatory effects:
- Mechanism : The anti-inflammatory action is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX pathways. Quinazoline derivatives have been noted for their ability to reduce inflammation in various models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives:
- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
- Chain Length Variations : Modifications in alkyl chain lengths on the nitrogen atom influence both solubility and biological efficacy.
- Hybridization : Combining triazole with other pharmacophores can lead to synergistic effects, enhancing overall potency against targeted diseases .
Scientific Research Applications
Antimicrobial Activity
- Antibacterial Properties : Compounds containing triazole and quinazoline structures have shown promising results against various bacterial strains. For instance, derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating efficacy comparable to standard antibiotics like gentamicin and ciprofloxacin .
- Antifungal Activity : The triazole framework is well recognized for its antifungal properties. Studies indicate that compounds similar to the target compound can inhibit fungal growth effectively, making them potential candidates for treating fungal infections .
- Antimalarial and Antileishmanial Activities : Recent research has highlighted the potential of triazole derivatives in combating malaria and leishmaniasis. The structural characteristics of these compounds contribute to their effectiveness against these parasites .
Anticancer Properties
Quinazoline derivatives are noted for their anticancer activities. Compounds similar to the target compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies indicate that quinazoline derivatives can effectively target specific cancer cell lines, leading to significant reductions in tumor growth .
Case Studies
Several studies have documented the efficacy of compounds related to the target structure:
- Study on Antibacterial Activity : A series of 1,2,4-triazole derivatives were synthesized and tested against common bacterial strains. The results indicated that certain substitutions on the triazole ring significantly enhanced antibacterial potency (MIC values ranging from 0.5–1 μM) compared to standard treatments .
- Anticancer Evaluation : Research involving quinazoline derivatives demonstrated that specific structural modifications led to increased cytotoxicity against various cancer cell lines. The study highlighted the importance of electronic effects from substituents on the benzene ring in enhancing anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazoloquinazolinones exhibit diverse pharmacological activities depending on substituents. Below is a structural and functional comparison:
Table 1: Structural and Functional Comparison of Triazoloquinazolinone Derivatives
Key Observations:
Substituent Position and Bioactivity :
- The 4-chlorobenzyl group in the target compound may enhance target selectivity compared to 2-chlorobenzyl analogs (e.g., compound in ), as para-substitution often improves steric compatibility with hydrophobic enzyme pockets .
- Phenyl vs. Benzyl Substitution : 4-Phenyl derivatives (e.g., ) exhibit stronger H1-antihistaminic activity than benzyl-substituted analogs, suggesting the benzyl group’s flexibility might reduce receptor affinity.
Piperazine-containing analogs (e.g., ) are associated with CNS penetration due to their basic nitrogen atoms, whereas the target compound’s oxolane ring may limit blood-brain barrier permeability.
Synthetic Feasibility :
- Alkylation at position 1 (propanamide side chain) is achieved using brominated alkanes under basic conditions (K₂CO₃/CH₃CN) , while benzylation at position 4 requires InCl₃ catalysis in aqueous NaOH .
Research Findings and Implications
- However, its lack of a basic nitrogen (common in CNS-active drugs) may limit neuroactivity .
Q & A
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
